4-Ethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

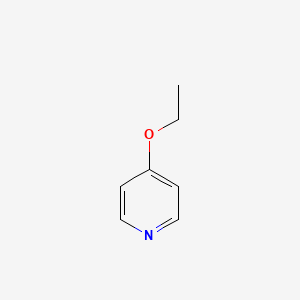

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-9-7-3-5-8-6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTUIJUPUWSDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187026 | |

| Record name | 4-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33399-46-1 | |

| Record name | 4-Ethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033399461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxypyridine is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the interplay between the electron-donating ethoxy group and the electron-withdrawing pyridine (B92270) ring, make it a versatile reagent in organic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications, particularly in the fields of pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

This compound (CAS No: 33399-46-1) is a colorless liquid with a faint odor.[1] Its fundamental properties are summarized below, providing a foundational understanding of its behavior in various chemical environments.

Physical Properties

The key physical characteristics of this compound are presented in the following table for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C7H9NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Boiling Point | 188.2 °C at 760 mmHg | [1] |

| Density | 1.0 g/cm3 | [1] |

| Refractive Index | 1.49 | [1] |

| Flash Point | 67.1 °C | [1] |

| Vapor Pressure | 0.838 mmHg at 25°C | [1] |

| Appearance | Colorless liquid | [1] |

Chemical and Spectroscopic Properties

The chemical properties of this compound are dictated by its molecular structure. The lone pair of electrons on the nitrogen atom imparts basicity, while the ethoxy group at the 4-position influences the electron density of the pyridine ring.

| Property | Value | Reference |

| pKa | 6.67 (+1) at 25°C | [1] |

| XLogP3 | 1.4 | [2] |

| Solubility | Based on its structure and the properties of similar compounds like 4-ethylpyridine, it is expected to be soluble in polar organic solvents such as ethanol (B145695) and ether, with limited solubility in water.[3][4] The basic nitrogen atom allows for increased solubility in acidic aqueous solutions due to the formation of the corresponding pyridinium (B92312) salt.[5] | |

| Spectral Data | GC-MS data is available for this compound, which can be used for its identification and purity assessment.[2] |

Reactivity and Chemical Behavior

The reactivity of this compound is characterized by the pyridine ring and the ethoxy substituent. The nitrogen atom can act as a nucleophile and a base, readily forming salts with acids or undergoing quaternization with alkyl halides. The ethoxy group, being an electron-donating group, activates the pyridine ring towards certain electrophilic substitutions and influences the regioselectivity of reactions.

Similar to its analog 4-methoxypyridine (B45360), this compound can undergo various transformations crucial for synthesizing more complex molecules.[6] These include modifications of the pyridine ring and the introduction of new functional groups.[6]

Caption: General reactivity pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, designed to be reproducible in a standard laboratory setting.

Synthesis of this compound

A common and efficient method for the synthesis of 4-alkoxypyridines involves the nucleophilic substitution of a 4-halopyridine with an alkoxide.[7][8] The following protocol is adapted from a general procedure for the synthesis of 4-alkoxypyridines.[7][8]

Materials:

-

4-Chloropyridine hydrochloride

-

Ethanol

-

Sodium hydroxide (B78521) (finely divided)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

A 100 mL round-bottom flask is flushed with an inert gas (e.g., argon or nitrogen).

-

Finely divided sodium hydroxide (2.00 g, 50.0 mmol) is added to the flask, followed by ethanol (10.0 mmol) and reagent-grade DMSO (12 mL).[7]

-

The mixture is heated to 80°C with stirring under the inert atmosphere.

-

4-Chloropyridine hydrochloride (1.50 g, 10.0 mmol) is added, followed by a rinse with an additional 8 mL of DMSO.[7]

-

The reaction is stirred and heated overnight. The progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and 20 mL of water is added.

-

The aqueous mixture is extracted twice with a 1:1 mixture of ethyl acetate and hexane (2 x 20 mL).[7]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[7]

-

The crude product is purified by short-path distillation to yield pure this compound.[7]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To confirm the identity and assess the purity of the synthesized this compound.

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., a DB-5ms or equivalent).

-

Sample Preparation: A dilute solution of the purified product is prepared in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Expected Results: The mass spectrum should show a molecular ion peak (M+) at m/z 123, corresponding to the molecular weight of this compound. The fragmentation pattern will be characteristic of the molecule.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various target molecules due to its chemical properties and reactivity.[1]

-

Pharmaceutical Synthesis: It serves as a building block for the creation of new drug candidates. The pyridine scaffold is a common motif in many biologically active compounds.

-

Agrochemical Production: It is utilized as a precursor in the synthesis of pesticides and fungicides, contributing to crop protection.[1]

-

Organic Synthesis: It is employed as a reagent and a solvent in a variety of organic reactions.[1]

Caption: Relationship between structure, properties, and applications.

Safety and Handling

While specific toxicological data for this compound is limited, information from analogous compounds such as 4-methoxypyridine and other pyridine derivatives suggests that it should be handled with care.[1][9] It may be harmful if swallowed, inhaled, or in contact with skin.[10]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from heat, sparks, and open flames.[12]

-

Store in a tightly closed container in a cool, dry place.[11]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[1]

-

In case of eye contact: Rinse cautiously with water for several minutes.[1]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

-

If swallowed: Call a poison center or doctor if you feel unwell.[1]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C7H9NO | CID 141781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of 4-Ethoxypyridine from 4-Hydroxypyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-ethoxypyridine from 4-hydroxypyridine (B47283), a key transformation in the development of various pharmaceutical and specialty chemical compounds. The primary and most established pathway for this conversion is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document provides a thorough overview of the reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxypyridine is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. The process involves two key steps:

-

Deprotonation: The hydroxyl group of 4-hydroxypyridine is deprotonated by a suitable base to form the corresponding pyridin-4-olate (B372684) anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The pyridin-4-olate anion then acts as a nucleophile, attacking an ethyl electrophile, typically in the form of an ethyl halide (e.g., ethyl iodide or ethyl bromide), in an SN2 reaction. This results in the formation of the desired this compound and a salt byproduct.

It is important to note that 4-hydroxypyridine exists in tautomeric equilibrium with its pyridone form. Under the basic conditions of the Williamson ether synthesis, the equilibrium favors the formation of the pyridin-4-olate, which is the reactive species for O-alkylation.

Synthesis Pathway Diagram

The logical flow of the synthesis of this compound from 4-hydroxypyridine via the Williamson ether synthesis is illustrated below.

Caption: Williamson Ether Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 4-hydroxypyridine based on established protocols.

| Parameter | Value |

| Reactants | |

| 4-Hydroxypyridine | 1.0 equivalent |

| Base (e.g., Sodium Hydroxide) | 1.1 - 1.5 equivalents |

| Ethylating Agent (e.g., Ethyl Iodide) | 1.1 - 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

| Temperature | 80 - 100 °C |

| Reaction Time | 4 - 24 hours |

| Yield and Purity | |

| Typical Yield | 70 - 90% |

| Purity (after purification) | >98% |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-hydroxypyridine.

Materials:

-

4-Hydroxypyridine

-

Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxypyridine (1.0 eq.).

-

Addition of Solvent and Base: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the 4-hydroxypyridine. To this solution, add powdered sodium hydroxide (1.2 eq.) or potassium carbonate (1.5 eq.) portion-wise while stirring.

-

Formation of the Alkoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium or potassium pyridin-4-olate.

-

Addition of Ethylating Agent: Slowly add ethyl iodide (1.2 eq.) to the reaction mixture via a dropping funnel or syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash them with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure product.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental Workflow for this compound Synthesis.

This comprehensive guide provides the essential information for the successful synthesis of this compound from 4-hydroxypyridine. Researchers and professionals in drug development can utilize this information for their synthetic endeavors, ensuring a clear understanding of the reaction pathway and experimental considerations.

Spectroscopic data for 4-Ethoxypyridine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Ethoxypyridine. These predictions are based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 - 8.2 | Doublet | 2H | H-2, H-6 (protons adjacent to nitrogen) |

| ~6.8 - 6.6 | Doublet | 2H | H-3, H-5 (protons adjacent to ethoxy group) |

| ~4.1 - 3.9 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 - 1.2 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C-4 (carbon attached to oxygen) |

| ~150 | C-2, C-6 (carbons adjacent to nitrogen) |

| ~110 | C-3, C-5 (carbons adjacent to C-4) |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| ~1600 | Strong | C=N and C=C stretching (pyridine ring) |

| ~1500 | Strong | C=C stretching (pyridine ring) |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1000 | Strong | Symmetric C-O-C stretch (aryl ether) |

Sample phase: Liquid film.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 123 | High | [M]⁺ (Molecular ion) |

| 108 | Moderate | [M - CH₃]⁺ |

| 95 | High | [M - C₂H₄]⁺ (Loss of ethylene) |

| 78 | Moderate | [Pyridine]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse). Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

3. Data Acquisition (¹³C NMR):

-

A higher concentration of the sample (20-50 mg) may be necessary.

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm for ¹H) or the solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small drop of neat this compound directly onto the crystal surface.

2. Data Acquisition:

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The acquired spectrum is typically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

3. Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC-MS) is common.

-

Ionize the sample molecules. Electron Ionization (EI) is a standard method that bombards the molecules with high-energy electrons, causing ionization and fragmentation.

2. Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine and its Derivatives

Disclaimer: The requested CAS number 1987-82-2 did not yield specific information in available chemical databases. This guide focuses on the core molecule, 1-(2-Methoxyphenyl)piperazine (B120316) (CAS 35386-24-4), and its derivatives, which are structurally related and extensively studied. This information is intended for researchers, scientists, and drug development professionals.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that serves as a versatile scaffold in medicinal chemistry.[1] It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions.[1] The presence of the 2-methoxyphenyl group confers specific pharmacological properties, making it a key component in the development of numerous psychoactive drugs.[2][3] Derivatives of this molecule are widely investigated for their effects on the central nervous system, particularly as ligands for serotonin (B10506) and dopamine (B1211576) receptors.[2][4][5]

Physicochemical Properties

The physicochemical properties of 1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | 1-(2-Methoxyphenyl)piperazine | 1-(2-Methoxyphenyl)piperazine HCl | Reference(s) |

| CAS Number | 35386-24-4 | 5464-78-8 | [6] |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₇ClN₂O | [6] |

| Molecular Weight | 192.26 g/mol | 228.72 g/mol | [6] |

| Appearance | White to off-white crystalline solid | White solid | [7][8] |

| Melting Point | 35-40 °C | 217-219 °C | [6] |

| Boiling Point | 130-133 °C at 0.1 mmHg | 130-133 °C | [3][6] |

| Density | 1.095 g/mL at 25 °C | 1.106 g/cm³ | [3][6] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and methanol (B129727). | Soluble in DMSO and Methanol. Very slightly soluble in water. | [7][9][10][11] |

| pKa | 13.33 ± 0.70 (Predicted) | Not Available | [12] |

| LogP | 1.13 | Not Available | [13] |

Synthesis

Several synthetic routes for 1-(2-Methoxyphenyl)piperazine hydrochloride have been reported. A common method involves the condensation of 2-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride [8]

-

Step 1: Preparation of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

-

In a round-bottom flask, dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (0.600 g, 0.00205 mol) in diethyl ether (10 mL).

-

Add a solution of hydrochloric acid in diethyl ether dropwise to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the diethyl ether by evaporation under reduced pressure to obtain a solid product.

-

Wash the solid product with ethyl acetate (B1210297) and dry to yield 1-(2-methoxyphenyl)piperazine hydrochloride as a white solid (0.425 g, 90.08% yield).

-

-

Alternative General Procedure [8]

-

Heat a mixture of 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethylene glycol monoethyl ether (0.75 mL) at 150 °C for approximately 12 hours.

-

Cool the reaction mixture to room temperature and dissolve it in methanol (4 mL).

-

Add diethyl ether (150 mL) to precipitate the product.

-

Collect the precipitate by filtration and wash with diethyl ether to obtain the hydrochloride salt (510 mg, 74% yield).

-

Caption: Synthesis of 1-(2-Methoxyphenyl)piperazine HCl.

Handling and Safety

1-(2-Methoxyphenyl)piperazine and its hydrochloride salt are classified as hazardous substances. Proper handling and storage procedures are essential to ensure safety.

Hazard Identification: [14][15][16]

-

GHS Classification:

-

Hazard Statements:

Safe Handling and Storage: [14][15]

-

Handling:

-

Storage:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

-

Ingestion: Do NOT induce vomiting. Call a physician.[15]

Biological Activity and Mechanism of Action

Derivatives of 1-(2-Methoxyphenyl)piperazine are known to exhibit significant biological activity, primarily through their interaction with serotonin (5-HT) and dopamine (D₂) receptors.[2][4] These interactions are central to their application in the development of antipsychotic and antidepressant medications.[2][3]

Receptor Binding Affinity:

The binding affinity of various 1-(2-Methoxyphenyl)piperazine derivatives to different receptors has been extensively studied. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Compound | Receptor | Ki (nM) | Reference(s) |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT₁ₐ | 0.6 | [4] |

| α₁-adrenergic | 0.8 | [4] | |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT₁ₐ | 0.4 | [4] |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ | 2.6 | [17] |

| 5-HT₁ₐ | 476 | [17] | |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine fumarate | 5-HT₁ₐ | 1.2 | [18] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1³,⁷]decan-1-amine fumarate | 5-HT₁ₐ | 21.3 | [18] |

Signaling Pathways:

The interaction of 1-(2-Methoxyphenyl)piperazine derivatives with 5-HT₁ₐ receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Experimental Protocol: Radioligand Binding Assay [5][19]

This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.

-

Cell Culture: Use cells stably expressing the human receptor of interest (e.g., HEK293 cells for 5-HT₁ₐR).

-

Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐR), and varying concentrations of the test compound.

-

To determine non-specific binding, add a high concentration of a known non-labeled ligand to a set of wells.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold assay buffer.

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: 5-HT1A Receptor Signaling Pathway.

Applications

1-(2-Methoxyphenyl)piperazine and its derivatives are primarily used in research and development within the pharmaceutical industry.[2][3] Their ability to modulate serotonergic and dopaminergic systems makes them valuable tools for studying neurological and psychiatric disorders.[2] They serve as key intermediates in the synthesis of a variety of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[2][3] Furthermore, radiolabeled derivatives are being developed as imaging agents for positron emission tomography (PET) to study receptor distribution and function in the brain.[17]

References

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-(2-Methoxyphenyl)piperazine 98 35386-24-4 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. swgdrug.org [swgdrug.org]

- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 11. caymanchem.com [caymanchem.com]

- 12. 1-(2-Methoxyphenyl-piperazine) CAS#: 10093-96-6 [m.chemicalbook.com]

- 13. 1-(2-Methoxyphenyl)piperazine | CAS#:35386-24-4 | Chemsrc [chemsrc.com]

- 14. aksci.com [aksci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. 1-(2-メトキシフェニル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. ricerca.uniba.it [ricerca.uniba.it]

The Synthetic Versatility of 4-Ethoxypyridine: A Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Applications of a Key Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, the pyridine (B92270) scaffold remains a cornerstone of molecular design. Among its myriad derivatives, 4-Ethoxypyridine emerges as a versatile building block, offering a unique combination of electronic properties and synthetic handles. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound and its N-oxide derivative, with a focus on experimental details and potential applications in medicinal chemistry and materials science.

Core Properties and Synthesis

This compound (CAS No: 33399-46-1) is a heterocyclic compound with the molecular formula C7H9NO.[1] The presence of the electron-donating ethoxy group at the 4-position significantly influences the electronic distribution within the pyridine ring, enhancing its nucleophilicity and modulating its reactivity in various chemical transformations.

General Synthesis of 4-Alkoxypyridines

A robust and widely applicable method for the synthesis of 4-alkoxypyridines involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with an alkoxide. A common and efficient precursor for this reaction is 4-chloropyridine (B1293800) hydrochloride. The general reaction scheme is presented below:

Caption: General synthetic scheme for 4-alkoxypyridines.

A detailed experimental protocol for the synthesis of a homologous series of 4-alkoxypyridines has been reported, with typical yields ranging from 75-80%.[1][2] This procedure can be readily adapted for the specific synthesis of this compound.

Experimental Protocol: Synthesis of 4-Alkoxypyridines[1]

Materials:

-

4-Chloropyridine hydrochloride

-

Corresponding alcohol (e.g., Ethanol for this compound)

-

Sodium hydroxide (B78521) (finely divided)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Argon (or other inert gas)

Procedure:

-

A 100 mL round-bottom flask is flushed with argon.

-

The following reagents are added in order: finely divided sodium hydroxide (50.0 mmol), the alcohol (10.0 mmol), and reagent-grade DMSO (12 mL).

-

The mixture is heated to 80°C with stirring under an argon atmosphere.

-

4-Chloropyridine hydrochloride (10.0 mmol) is added, followed by a rinse with DMSO (8 mL).

-

After approximately 30 minutes, an additional portion of 4-chloropyridine hydrochloride (2.0 mmol) is added.

-

The reaction is stirred and heated overnight.

-

After cooling, water (20 mL) is added to the reaction mixture.

-

The aqueous layer is extracted with a 1:1 mixture of ethyl acetate and hexane (2 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

Purification of the crude product is achieved by short-path distillation or column chromatography.

Table 1: Summary of a General Synthesis for 4-Alkoxypyridines [1]

| Parameter | Value |

| Starting Material | 4-Chloropyridine hydrochloride |

| Reagents | Alcohol, Sodium Hydroxide |

| Solvent | DMSO |

| Reaction Temperature | 80°C |

| Reaction Time | Overnight |

| Typical Yield | 75-80% |

| Purification Method | Distillation or Column Chromatography |

The Chemistry of this compound N-Oxide

The N-oxidation of the pyridine ring is a common strategy to modulate the electronic properties and reactivity of the heterocycle. The resulting N-oxide can act as a versatile intermediate for further functionalization.

Synthesis of 4-Alkoxypyridine N-Oxides

The oxidation of 4-alkoxypyridines to their corresponding N-oxides is typically achieved using a peroxide reagent in an acidic medium. A common method involves the use of hydrogen peroxide in acetic acid.[3]

Caption: General scheme for the N-oxidation of 4-alkoxypyridines.

Experimental Protocol: Synthesis of 4-Methoxypyridine (B45360) N-Oxide[3]

This protocol for the methoxy (B1213986) analog can be adapted for this compound.

Materials:

-

4-Methoxypyridine

-

30% Aqueous hydrogen peroxide

-

Acetic acid

-

Argon (or other inert gas)

Procedure:

-

To a stirred solution of 4-methoxypyridine (45.87 mmol) in acetic acid (25 mL) under an argon atmosphere, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature.

-

The reaction mixture is stirred at reflux for 24 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the volatile components are removed in vacuo to afford the 4-methoxypyridine N-oxide.

Applications in Synthesis and Medicinal Chemistry

While specific, in-depth applications for this compound are not as widely documented as for its methoxy counterpart, the chemical principles and synthetic utility are largely transferable. 4-Alkoxypyridines and their N-oxides are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

The N-oxide functionality, in particular, activates the pyridine ring for various transformations. For instance, it facilitates nucleophilic substitution at the 2- and 6-positions and can direct metallation. The nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles, and the resulting 4-substituted pyridine-N-oxides can be reduced to the corresponding pyridines.[4] This highlights a potential synthetic route where a 4-alkoxy group could be introduced.

The general workflow for the functionalization of 4-alkoxypyridines is illustrated below:

Caption: Synthetic workflow from a precursor to functionalized pyridines via this compound and its N-oxide.

Conclusion

This compound represents a valuable, albeit less explored, member of the 4-alkoxypyridine family. Its synthesis is straightforward, and its chemical properties make it and its N-oxide derivative attractive intermediates for the synthesis of a wide range of more complex molecules. For researchers in drug discovery and materials science, the principles governing the reactivity of 4-methoxypyridine provide a strong foundation for exploring the synthetic potential of this compound. Further investigation into its specific applications is warranted and holds the promise of uncovering novel molecular architectures with interesting biological and material properties.

References

4-Ethoxypyridine: A Technical Guide to its Mechanism of Action in Nucleophilic Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkoxypyridines, a class of electron-rich heterocyclic compounds, are recognized for their efficacy as nucleophilic catalysts in a variety of organic transformations. Their utility stems from the enhanced nucleophilicity of the pyridine (B92270) nitrogen atom, a consequence of the electron-donating alkoxy group at the C4 position. While 4-dimethylaminopyridine (B28879) (DMAP) is a more widely known supernucleophilic catalyst, 4-alkoxypyridines offer a nuanced reactivity profile suitable for various synthetic challenges.[1][2] This technical guide focuses on the mechanism of action of 4-Ethoxypyridine in catalysis. Due to the extensive research available on its close analog, 4-Methoxypyridine, its well-documented catalytic cycles will be used as the primary framework to elucidate the function of this compound. The fundamental electronic and structural similarities between these two molecules suggest a congruent mechanism of action, primarily in acyl transfer and related reactions.[1][3][4]

Core Mechanism of Action: Nucleophilic Acyl Transfer

The primary catalytic role of this compound is to act as a nucleophilic catalyst, particularly in acyl transfer reactions. The mechanism is analogous to that of other 4-substituted pyridines and involves the formation of a highly reactive intermediate. The general catalytic cycle can be described as follows:

-

Activation of the Acylating Agent: this compound attacks the electrophilic acyl source (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent.

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the activated acyl group of the N-acylpyridinium salt.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the acylated product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.

Caption: General catalytic cycle of this compound in acyl transfer.

Application in Enantioselective Catalysis: A Case Study with 4-Methoxypyridine

A prominent example illustrating the catalytic action of 4-alkoxypyridines is the enantioselective dearomative addition of Grignard reagents to in situ-formed N-acylpyridinium ions, a reaction extensively studied with 4-Methoxypyridine.[3][4] This reaction provides a powerful method for synthesizing chiral dihydro-4-pyridones, which are valuable synthetic intermediates.[3]

In this process, 4-Methoxypyridine is first activated by an acylating agent, such as a chloroformate, to form an N-acylpyridinium salt. This dearomatized intermediate is then susceptible to nucleophilic attack by a Grignard reagent. The enantioselectivity of this addition is controlled by a chiral copper(I) complex.[3][4]

Quantitative Data

The following table summarizes the results for the copper-catalyzed enantioselective addition of various Grignard reagents to N-acylpyridinium salts derived from 4-Methoxypyridine and substituted derivatives.[3][4]

| Entry | 4-Alkoxypyridine Derivative | Grignard Reagent (R-MgBr) | Yield (%) | ee (%) |

| 1 | 4-Methoxypyridine | EtMgBr | 95 | >99 |

| 2 | 4-Methoxypyridine | n-PrMgBr | 98 | >99 |

| 3 | 4-Methoxypyridine | n-BuMgBr | 96 | >99 |

| 4 | 4-Methoxy-2-methylpyridine | EtMgBr | 66 | 97 |

| 5 | 4-Methoxy-3-methylpyridine | EtMgBr | 62 | 82 |

Data extracted from studies on 4-Methoxypyridine as a close analog.[3][4]

Experimental Protocols

Representative Protocol for the Enantioselective Addition of Ethylmagnesium Bromide to in situ generated N-Acyl-4-methoxypyridinium Salt: [3]

To a flame-dried Schlenk tube under an argon atmosphere, CuBr·SMe2 (5 mol%) and the chiral ligand (e.g., a ferrocenyl-based diphosphine, 6 mol%) are added. Anhydrous toluene (B28343) (1 mL) is then introduced, and the mixture is stirred for 30 minutes at room temperature. The solution is then cooled to -78 °C. 4-Methoxypyridine (0.2 mmol) is added, followed by the dropwise addition of benzyl (B1604629) chloroformate (0.4 mmol). The mixture is stirred for 15 minutes, after which a solution of ethylmagnesium bromide in THF (0.4 mmol) is added dropwise. The reaction is stirred at -78 °C for 12 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired dihydropyridone product.

Caption: Experimental workflow for the enantioselective dearomatization.

Proposed Catalytic Cycle with Copper

The proposed mechanism involves the formation of a chiral copper-Grignard complex, which then delivers the alkyl group to the N-acylpyridinium ion in an enantioselective manner.

Caption: Proposed catalytic cycle for the copper-catalyzed dearomatization.

Discussion on this compound

While specific catalytic data for this compound is not as extensively reported as for its methoxy (B1213986) counterpart, its mechanism of action is expected to be virtually identical. The electronic effect of the ethoxy group is very similar to that of the methoxy group, both being strong electron-donating groups through resonance. This enhances the nucleophilicity of the pyridine nitrogen, facilitating the initial activation step in the catalytic cycle.

Potential minor differences may arise from steric effects. The ethyl group is slightly bulkier than the methyl group, which could subtly influence the rate of N-acylation and the stability of the resulting N-acylpyridinium salt. However, in most catalytic applications, this difference is not expected to significantly alter the overall reactivity or the mechanistic pathway. Therefore, the data and mechanisms described for 4-Methoxypyridine serve as a robust model for understanding the catalytic role of this compound.

Conclusion

This compound, as a member of the 4-alkoxypyridine class, functions as a potent nucleophilic catalyst. Its mechanism of action, analogous to the well-studied 4-Methoxypyridine, involves the formation of a highly reactive N-acylpyridinium intermediate, which facilitates acyl transfer and other nucleophilic addition reactions. The ability of 4-alkoxypyridines to participate in sophisticated, enantioselective catalytic systems highlights their importance as versatile tools in modern organic synthesis, enabling the construction of complex chiral molecules relevant to the pharmaceutical and agrochemical industries. Further research into the specific applications of this compound may reveal unique advantages in certain catalytic processes.

References

LACK OF QUANTITATIVE DATA HINDERS FULL SOLUBILITY PROFILE OF 4-ETHOXYPYRIDINE

An in-depth analysis of available scientific literature and chemical databases reveals a significant gap in the quantitative solubility data for 4-Ethoxypyridine in common organic solvents. While its role as a versatile building block in pharmaceuticals and agrochemicals is well-documented, precise measurements of its solubility are not publicly available. This guide provides a comprehensive overview of the known physicochemical properties of this compound and presents detailed, standardized experimental protocols to enable researchers and drug development professionals to determine its solubility in various organic solvents.

Physicochemical Properties of this compound

A compilation of the available physical and chemical properties of this compound is presented below. This data is essential for understanding its general behavior and for designing appropriate solubility studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1][2] |

| Boiling Point | 188.2 °C at 760 mmHg | [1] |

| Density | 1 g/cm³ | [1] |

| Flash Point | 67.1 °C | [1] |

| Refractive Index | 1.49 | [1] |

| pKa | 6.67 (+1) at 25°C | [1] |

| Appearance | Colorless liquid | [1] |

Qualitative Solubility Profile

Based on the structural similarity of this compound to pyridine (B92270) and other related compounds, a qualitative assessment of its solubility can be inferred. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, ether, and chloroform, owing to its polar nature. The ethoxy group in this compound introduces a slightly more hydrophobic character compared to pyridine. Therefore, it is expected to be soluble in many common polar and non-polar organic solvents. However, the degree of solubility in each solvent needs to be determined experimentally.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of a compound like this compound are detailed below: the Gravimetric Method and UV-Vis Spectroscopy.

Gravimetric Method

This method directly measures the mass of the solute that dissolves in a given volume of solvent to form a saturated solution. It is a fundamental and highly accurate technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Conical flasks with stoppers

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed vials

-

Oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a few days, and preliminary studies may be needed to determine the equilibrium time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a pre-conditioned syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely. This can be achieved by placing the vial in an oven at a temperature below the boiling point of this compound or by using a rotary evaporator.

-

Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it again.

-

Calculation:

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of filtered solution (mL)] x 100

UV-Vis Spectroscopy Method

This method is suitable if this compound exhibits absorbance in the ultraviolet-visible range and the chosen solvent is transparent in that region. It is a sensitive and rapid technique.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of this compound.

References

Thermo-stability and Degradation Profile of 4-Ethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypyridine is a substituted pyridine (B92270) derivative with potential applications in pharmaceutical and materials science. Understanding its thermal stability and degradation profile is crucial for determining its shelf-life, processing conditions, and potential degradation products that may affect its efficacy and safety. This technical guide provides an in-depth overview of the known physical properties of this compound and its analogues, a hypothesized thermal degradation pathway in the absence of direct experimental data, and detailed experimental protocols for assessing its thermal properties.

Physical and Chemical Properties

| Property | This compound | 4-Methoxypyridine |

| Molecular Formula | C₇H₉NO | C₆H₇NO |

| Molecular Weight | 123.15 g/mol | 109.13 g/mol |

| Boiling Point | 188.2°C at 760 mmHg[1] | 108-111°C at 65 mmHg |

| Density | 0.999 g/cm³[1] | 1.075 g/mL at 25°C |

| Flash Point | 67.1°C[1] | 74°C (closed cup) |

| Refractive Index | 1.49 | 1.516 (at 20°C) |

Hypothesized Thermal Degradation Profile

In the absence of specific experimental data for this compound, a plausible degradation pathway can be postulated based on the known thermal decomposition of pyridine and the chemical reactivity of the ethoxy substituent. The pyrolysis of pyridine is a complex process known to proceed through radical mechanisms involving C-H bond cleavage and subsequent ring opening. The major products typically include hydrogen, acetylene, and hydrogen cyanide.

For this compound, the ether linkage presents a likely site for initial thermal cleavage. Two primary pathways are hypothesized:

-

Homolytic cleavage of the O-C₂H₅ bond: This would generate a 4-pyridyloxy radical and an ethyl radical. The highly reactive 4-pyridyloxy radical could undergo further rearrangement and fragmentation of the pyridine ring. The ethyl radical could lead to the formation of ethane (B1197151) and ethene.

-

Homolytic cleavage of the Pyridine-O bond: This would result in a 4-pyridyl radical and an ethoxy radical. The 4-pyridyl radical is a key intermediate in the thermal decomposition of pyridine itself and would likely lead to ring fragmentation. The ethoxy radical can decompose to form acetaldehyde, which can further break down into methane (B114726) and carbon monoxide.

The final degradation products are expected to be a complex mixture of smaller volatile molecules.

Experimental Protocols for Thermal Analysis

To definitively determine the thermo-stability and degradation profile of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and kinetics of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C).

-

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset temperature of mass loss is considered the decomposition temperature. The resulting data can be used to determine the kinetics of the decomposition reaction.

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point, melting point (if applicable), and enthalpy of transitions of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.

-

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events, such as melting and boiling, are observed as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the degradation products of this compound.

Methodology:

-

Sample Preparation: A very small amount of this compound (in the microgram range) is loaded into a pyrolysis sample holder.

-

Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000°C) in an inert atmosphere, causing thermal decomposition.

-

GC Separation: The volatile degradation products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fingerprint for its identification.

-

-

Data Analysis: The mass spectra of the degradation products are compared to spectral libraries for identification.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently limited, this guide provides a framework for understanding its potential behavior. Based on the known properties of related compounds and general principles of thermal decomposition, it is hypothesized that the degradation of this compound proceeds via cleavage of the ether linkage, followed by fragmentation of the pyridine ring to produce a variety of small volatile molecules. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the necessary empirical data to validate and expand upon this hypothesized degradation profile. Such studies are essential for the safe and effective application of this compound in drug development and other scientific fields.

References

Early-Stage Research and Applications of 4-Ethoxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-ethoxypyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of early-stage research involving this compound derivatives, with a focus on their synthesis, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals due to their ability to engage in various biological interactions and their favorable pharmacokinetic profiles. The introduction of an ethoxy group at the 4-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable starting point for the design and synthesis of novel therapeutic agents. Early-stage research has highlighted the potential of this compound derivatives in oncology and inflammatory diseases, primarily through their action as kinase inhibitors. This guide will delve into the synthesis of these compounds and the experimental validation of their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common and effective method involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with an ethoxide ion.

General Synthesis Protocol: Nucleophilic Aromatic Substitution

A widely used method for the synthesis of 4-alkoxypyridines, including this compound, involves the reaction of 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol in the presence of a base.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-chloropyridine hydrochloride in an excess of ethanol (B145695), which acts as both the reactant and the solvent.

-

Base Addition: To the solution, add a strong base such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) portion-wise while stirring. The base is crucial for deprotonating the ethanol to form the ethoxide nucleophile and to neutralize the HCl.

-

Reaction Condition: The reaction mixture is typically heated under reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Biological Activities and Therapeutic Potential

Early-stage research has primarily focused on the anticancer and anti-inflammatory activities of this compound derivatives.

Anticancer Activity: Kinase Inhibition

A significant number of this compound derivatives have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include PIM-1, MARK4, c-Met, and Flt-3 kinases.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers.

// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_5 [label="STAT3/5", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1 [label="PIM-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BAD [label="Bad", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Inhibition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival & Proliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; Ethoxypyridine [label="this compound\nDerivative", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges Cytokines -> JAK [label=" activates"]; JAK -> STAT3_5 [label=" phosphorylates"]; STAT3_5 -> PIM1 [label=" induces transcription"]; PIM1 -> BAD [label=" phosphorylates (inactivates)"]; BAD -> Apoptosis [style=dashed, arrowhead=tee, label=" promotes"]; PIM1 -> Cell_Survival; PIM1 -> NFkB [label=" activates"]; NFkB -> PIM1 [label=" positive feedback"]; Ethoxypyridine -> PIM1 [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; } PIM-1 Signaling Pathway Inhibition.

Microtubule Affinity Regulating Kinase 4 (MARK4) is implicated in cell cycle regulation and microtubule dynamics, and its overexpression is linked to several cancers.

// Nodes MARK4 [label="MARK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MST_SAV [label="MST/SAV Complex", fillcolor="#FBBC05", fontcolor="#202124"]; LATS [label="LATS", fillcolor="#FBBC05", fontcolor="#202124"]; YAP_TAZ [label="YAP/TAZ", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(Proliferation, Migration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethoxypyridine [label="this compound\nDerivative", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges MARK4 -> MST_SAV [arrowhead=tee, label=" inhibits"]; MST_SAV -> LATS [label=" activates"]; LATS -> YAP_TAZ [arrowhead=tee, label=" phosphorylates (inactivates)"]; YAP_TAZ -> Gene_Expression [label=" promotes"]; Ethoxypyridine -> MARK4 [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; } MARK4 Signaling Pathway Inhibition.

c-Met and Flt-3 are receptor tyrosine kinases that, when aberrantly activated, drive tumor growth, proliferation, and angiogenesis.

// Nodes HGF [label="HGF / FLT3L", fillcolor="#F1F3F4", fontcolor="#202124"]; cMet_Flt3 [label="c-Met / Flt-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation & Angiogenesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethoxypyridine [label="this compound\nDerivative", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=invhouse];

// Edges HGF -> cMet_Flt3 [label=" binds & activates"]; cMet_Flt3 -> PI3K; cMet_Flt3 -> RAS; PI3K -> AKT; AKT -> Cell_Survival; RAS -> RAF -> MEK -> ERK; ERK -> Proliferation; Ethoxypyridine -> cMet_Flt3 [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; } c-Met/Flt-3 Signaling Pathway Inhibition.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory properties. One notable example is 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone.[1] The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as carrageenan-induced paw edema in rats. The mechanism is thought to be related to the inhibition of inflammatory mediators.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound and related pyridine derivatives.

Table 1: Anticancer and Kinase Inhibitory Activities

| Compound ID | Target | Assay | IC50 | Cell Line | Reference |

| Compound 12 | PIM-1 | Kinase Assay | 14.3 nM | - | [2] |

| Compound 11 | - | MTT Assay | 0.73 µM | MCF-7 | [2] |

| Compound 12 | - | MTT Assay | 0.5 µM | MCF-7 | [2] |

| H4 | MARK4 | Enzyme Inhibition | - | - | [3] |

| H19 | MARK4 | Enzyme Inhibition | - | - | [3] |

| H4 | - | MTT Assay | 27.39 µM | MCF-7 | [3] |

| H19 | - | MTT Assay | 34.37 µM | MCF-7 | [3] |

| Analogue 39 | Flt-3 | Kinase Assay | 2.18 nM | - | [4] |

| Analogue 39 | c-Met | Kinase Assay | 2.61 nM | - | [4] |

Table 2: Anti-inflammatory Activity

| Compound ID | Model | Dosage | Inhibition of Edema (%) | Reference Drug | Reference |

| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67% | Indomethacin (10 mg/kg, 60%) | |

| Compound B | Carrageenan-induced paw edema | 400 mg/kg | Significant | Indomethacin | |

| Compound C | Carrageenan-induced paw edema | 200 mg/kg | Significant | Indomethacin |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Kinase, Substrate, ATP,\nTest Compound)"]; Reaction_Setup [label="Reaction Setup in\n384-well Plate"]; Incubation1 [label="Incubate at RT\n(60-120 min)"]; Stop_Reaction [label="Stop Reaction &\nDeplete ATP\n(ADP-Glo™ Reagent)"]; Incubation2 [label="Incubate at RT\n(40 min)"]; Generate_Signal [label="Generate Luminescent\nSignal (Kinase\nDetection Reagent)"]; Incubation3 [label="Incubate at RT\n(30 min)"]; Data_Acquisition [label="Measure Luminescence"]; Data_Analysis [label="Data Analysis\n(Calculate % Inhibition, IC50)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Reaction_Setup; Reaction_Setup -> Incubation1; Incubation1 -> Stop_Reaction; Stop_Reaction -> Incubation2; Incubation2 -> Generate_Signal; Generate_Signal -> Incubation3; Incubation3 -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> End; } Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white plates

-

Luminometer

Procedure:

-

Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[5]

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Incubate_Attach [label="Incubate for Cell\nAttachment (24h)"]; Add_Compound [label="Add Serial Dilutions\nof Test Compound"]; Incubate_Treat [label="Incubate for\nTreatment (24-72h)"]; Add_MTT [label="Add MTT Reagent"]; Incubate_Formazan [label="Incubate for Formazan (B1609692)\nFormation (2-4h)"]; Solubilize [label="Solubilize Formazan\nCrystals (DMSO/SDS)"]; Measure_Absorbance [label="Measure Absorbance\n(570 nm)"]; Calculate_Viability [label="Calculate Cell Viability\nand IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_Attach; Incubate_Attach -> Add_Compound; Add_Compound -> Incubate_Treat; Incubate_Treat -> Add_MTT; Add_MTT -> Incubate_Formazan; Incubate_Formazan -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Calculate_Viability; Calculate_Viability -> End; } General Workflow for the MTT Assay.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should typically not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Acclimatization [label="Acclimatize Rats"]; Baseline_Measurement [label="Measure Baseline\nPaw Volume"]; Administer_Compound [label="Administer Test Compound\nor Vehicle (i.p.)"]; Induce_Inflammation [label="Inject Carrageenan into\nHind Paw (subplantar)"]; Measure_Edema [label="Measure Paw Volume at\nTime Intervals (1-5h)"]; Calculate_Inhibition [label="Calculate % Inhibition\nof Edema"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Animal_Acclimatization; Animal_Acclimatization -> Baseline_Measurement; Baseline_Measurement -> Administer_Compound; Administer_Compound -> Induce_Inflammation [label="30 min post-treatment"]; Induce_Inflammation -> Measure_Edema; Measure_Edema -> Calculate_Inhibition; Calculate_Inhibition -> End; } Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in saline)

-

Test compound

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are divided into groups (e.g., vehicle control, reference drug, and test compound groups). The test compound, reference drug, or vehicle is administered, typically intraperitoneally (i.p.), 30 minutes before the carrageenan injection.[8]

-

Induction of Edema: Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[1][2][8]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[8]

-